molecular formula C20H15FN2OS B2985825 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-33-8

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2985825
CAS No.: 1207004-33-8
M. Wt: 350.41
InChI Key: NYVKYUCJSZFTES-UHFFFAOYSA-N
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Description

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetically designed fused heterocyclic compound based on a thieno[3,2-d]pyrimidin-4(3H)-one core scaffold. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents . The molecular architecture incorporates a 3-fluorobenzyl group at the N3 position and a 3-methylphenyl substituent at the 7-position, which are strategically placed to modulate the compound's electronic properties, lipophilicity, and potential interactions with biological targets . The fluorine atom enhances electronegativity and can improve metabolic stability, while the benzyl and tolyl groups contribute to hydrophobic interactions, which are critical for binding affinity . The thienopyrimidine core is a privileged structure in pharmaceutical research, known to exhibit a broad spectrum of pharmacological activities . Pyrimidine derivatives, in general, have been extensively reported to demonstrate potent anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Furthermore, fused pyrimidine scaffolds, including thieno[3,2-d]pyrimidinones, have been investigated as potential anticancer agents . Some such compounds have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a cytokine involved in cell proliferation and cancer progression, or to induce cell cycle arrest by deactivating the MAPK pathway . This makes them valuable tools for probing inflammatory pathways and oncogenic signaling cascades in cellular models. The specific substitution pattern on this compound suggests potential for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for particular enzyme targets . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable institutional and governmental regulations.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVKYUCJSZFTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest due to its biological activity, particularly as an antimycobacterial agent against Mycobacterium tuberculosis. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H15FN2OS
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 1207004-33-8
  • Purity : Typically ≥ 95%

The compound exhibits potent antimycobacterial activity, primarily through the following mechanisms:

  • Targeting Mycobacterium tuberculosis : The compound has been shown to inhibit the enzyme Cytochrome bd oxidase (Cyt-bd), which is crucial for the energy metabolism of Mycobacterium tuberculosis. This inhibition disrupts the bacterium's energy production, leading to its death.
  • Inhibition of EZH2 : In addition to its antimycobacterial properties, it also targets the enhancer of zeste homolog 2 (EZH2), an enzyme involved in gene silencing and cancer progression. By inhibiting EZH2, the compound may also exhibit anticancer properties.

Antimycobacterial Activity

The minimum inhibitory concentration (MIC) values for this compound against various strains of Mycobacterium tuberculosis have been reported as follows:

StrainMIC (μM)
Mycobacterium tuberculosis H37Ra6–8
Mycobacterium bovis BCG6–8

These values indicate significant activity, particularly in the context of drug-resistant strains.

Cellular Effects

In laboratory settings, the compound has demonstrated notable effects on cellular metabolism:

  • Energy Metabolism Disruption : By inhibiting Cyt-bd, the compound significantly affects ATP production in Mycobacterium species.
  • Cell Viability : Studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, with IC50 values ranging from 6 to 54 μM depending on the specific derivative and target cell line.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimycobacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively reduced the viability of Mycobacterium tuberculosis in vitro. The study emphasized the importance of structural modifications in enhancing biological activity.
  • Anticancer Potential : Preliminary research suggests that due to its action on EZH2, this compound may also serve as a candidate for cancer therapy. Further investigations are needed to explore its effectiveness against various cancer cell lines and its potential side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparison of key thieno[3,2-d]pyrimidin-4(3H)-one derivatives is summarized in Table 1.

Compound Name Substituents (Positions) Biological Activity Key Findings Reference ID
Target Compound 3-(3-Fluorobenzyl), 7-(3-Methylphenyl) Potential anticancer, kinase inhibition Structural similarity to EGFR/VEGFR-2 inhibitors; fluorobenzyl enhances stability
7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(3-Fluorophenyl) Anticancer (cell line screening) IC₅₀ = 1.2 µM (B16 melanoma); fluorophenyl boosts melanin modulation
7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(2-Methylphenyl) Undisclosed (structural analog) Meta vs. ortho methyl position alters steric hindrance
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one 3-(Oxadiazole-methyl) Antitumor (in vitro) IC₅₀ = 8.5 µM (MCF-7); oxadiazole enhances DNA intercalation
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one 2-(Cyclopentylamino) PDE7 inhibition IC₅₀ = 9 nM; cyclopentylamino improves selectivity over PDE4

Key Observations:

Fluorine vs. Methyl: The 3-fluorobenzyl group in the target compound may offer superior metabolic stability compared to non-fluorinated analogs (e.g., 3-benzyl derivatives), as fluorine reduces cytochrome P450-mediated oxidation .

Activity vs. Selectivity: While 2-(cyclopentylamino) derivatives () show nanomolar PDE7 inhibition, the target compound’s 7-aryl substituent may shift activity toward kinase inhibition (e.g., EGFR/VEGFR-2) due to bulkier aromatic groups .

Physicochemical Properties

  • Metabolic Stability : Fluorine substitution typically prolongs half-life by resisting oxidative metabolism, a critical advantage over methyl or hydroxyl groups .

Q & A

Q. Table 1. Key Synthetic Parameters for Alkylation Step

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMFMaximizes reactivity
Temperature80–100°CReduces side reactions
CatalystKI (0.001 mol)Enhances regioselectivity
Reaction Time4–6 hoursBalances completion/byproduct

Q. Table 2. Biological Activity vs. Structural Features

SubstituentTargetIC₅₀ (nM)Solubility (µg/mL)Reference
7-CF₃PDE7912 (PBS)
6-CyclopentylPDE7>10045 (DMSO)
3-FluorobenzylPfLDH458 (PBS)

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